4-(5-Methylthiophen-2-yl)benzaldehyde

Aldehyde dehydrogenase (ALDH) Enzyme substrate specificity Structure-activity relationship (SAR)

4-(5-Methylthiophen-2-yl)benzaldehyde (CAS 1089333-62-9, MFCD07775175) is a para-substituted aromatic aldehyde with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol. The compound comprises a benzaldehyde core linked at the para-position to a 5-methylthiophen-2-yl moiety via a C–C bond.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
Cat. No. B12072104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylthiophen-2-yl)benzaldehyde
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H10OS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3
InChIKeyVBEUXSGEBOJGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methylthiophen-2-yl)benzaldehyde (CAS 1089333-62-9): Procurement-Grade Properties and Comparator Landscape for Scientific Selection


4-(5-Methylthiophen-2-yl)benzaldehyde (CAS 1089333-62-9, MFCD07775175) is a para-substituted aromatic aldehyde with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol . The compound comprises a benzaldehyde core linked at the para-position to a 5-methylthiophen-2-yl moiety via a C–C bond . It serves primarily as a versatile synthetic intermediate, participating in Suzuki-Miyaura cross-couplings, Kabachnik–Fields multicomponent reactions for α-aminophosphonate synthesis, and condensations to form Schiff bases and heterocyclic systems . Commercially, it is available at purities of 97–98% (NLT 97%) from multiple suppliers, with its closest positional isomers—2-(5-methylthiophen-2-yl)benzaldehyde (CAS 1089334-02-0), 3-(5-methylthiophen-2-yl)benzaldehyde (CAS 1089333-67-4), and the non-methylated analog 4-(thiophen-2-yl)benzaldehyde (CAS 107834-03-7)—representing the primary comparator set for procurement decisions .

Why 4-(5-Methylthiophen-2-yl)benzaldehyde Cannot Be Casually Substituted: Para-Regiochemistry and Methyl Substituent Effects as Selection Gatekeepers


Simple substitution with positional isomers (2- or 3-linked) or the des-methyl analog 4-(thiophen-2-yl)benzaldehyde introduces functionally consequential changes in molecular recognition and electronic character. Published ALDH enzymology demonstrates that para-substituted benzaldehydes are processed efficiently as substrates, whereas ortho-substitution abolishes catalytic activity entirely—a distinction directly relevant to any application involving aldehyde dehydrogenase engagement [1]. Furthermore, the electron-donating methyl group at the thiophene 5-position (+I effect) modulates the ring's electronic density relative to the unsubstituted thiophene analog, altering both cross-coupling reactivity and the physicochemical properties of downstream products [2]. For procurement in patent-defined synthetic routes—particularly those targeting glutaminyl cyclase (QC) inhibitors for Alzheimer's and Huntington's disease—the para-thiophene benzaldehyde architecture is structurally mandated; meta- or ortho-isomers cannot recapitulate the required pharmacophoric geometry of the final benzimidazole-containing compounds [3]. These three factors—regiochemistry-governed enzyme recognition, electronic modulation by the methyl group, and patent-specified structural requirements—collectively preclude casual analog substitution.

Quantitative Differentiation Evidence: 4-(5-Methylthiophen-2-yl)benzaldehyde vs. Closest Analogs


Para- vs. Ortho-Regiochemistry: ALDH Substrate Competence as a Binary Selection Criterion

Enzymatic studies on ALDH from Thermus thermophilus demonstrate that para-substituted benzaldehydes serve as competent substrates for aldehyde dehydrogenase-mediated oxidation, whereas ortho-substituted benzaldehydes show no detectable catalytic turnover [1]. This binary functional distinction means the ortho-isomer 2-(5-methylthiophen-2-yl)benzaldehyde (CAS 1089334-02-0) cannot substitute for 4-(5-methylthiophen-2-yl)benzaldehyde in any application requiring ALDH substrate recognition—including fluorescent probe design, ALDH activity imaging, or ALDH3A1-mediated drug metabolism studies. Complementary substrate profiling of salivary ALDH (sALDH) and recombinant human ALDH3A1 confirmed that para-substituted benzaldehydes are excellent substrates with nearly identical kinetic parameters between the two enzyme sources [2]. While direct k_cat/K_m values for 4-(5-methylthiophen-2-yl)benzaldehyde specifically are not published, the class-level inference is strong: para-substitution is a prerequisite for productive ALDH engagement.

Aldehyde dehydrogenase (ALDH) Enzyme substrate specificity Structure-activity relationship (SAR)

Methyl Substituent Effect: Electronic Differentiation from the Unsubstituted Thiophene Analog

The 5-methyl group on the thiophene ring of 4-(5-methylthiophen-2-yl)benzaldehyde exerts a positive inductive (+I) effect that increases electron density on the thiophene ring relative to the unsubstituted analog 4-(thiophen-2-yl)benzaldehyde (CAS 107834-03-7, MW 188.25 g/mol, mp 65–69 °C) . This electronic modulation directly impacts reactivity in palladium-catalyzed cross-coupling reactions where the thiophene ring participates as a coupling partner. The foundational work by Buu-Hoï et al. (J. Chem. Soc., 1952) on 5-substituted thiophen-2-aldehydes established that substituents at the thiophene 5-position systematically alter the chemical behavior of the aldehyde function and the heterocycle itself [1]. The methyl-bearing analog also exhibits a higher molecular weight (202.27 vs. 188.25 g/mol) and distinct predicted physicochemical properties compared to the des-methyl form. While no published study directly compares Suzuki coupling yields for these two specific substrates, the established electronic principles predict that the electron-richer 5-methylthiophene ring will exhibit altered oxidative addition and transmetallation kinetics relative to unsubstituted thiophene in Pd(0)/Pd(II) catalytic cycles.

Electronic effects Cross-coupling reactivity Hammett substituent constants

Patent-Specified Synthetic Utility: Intermediate for Glutaminyl Cyclase Inhibitors Targeting Alzheimer's and Huntington's Disease

US Patent 10,584,120 explicitly describes 4-(thiophen-2-yl)-benzaldehyde derivatives (compounds 152a-d, prepared via Suzuki-Miyaura coupling of 4-bromobenzaldehydes with thiophene) as essential intermediates in the synthesis of benzimidazole-based human glutaminyl cyclase (QC) inhibitors [1]. The patent reports that the final benzimidazole compounds are potent QC inhibitors, with the therapeutic indication covering Alzheimer's disease and Huntington's disease. The synthetic route proceeds through a sequence of Strecker-type aminoacetonitrile formation, Raney nickel hydrogenation to diamines, and CDI-mediated cyclization to imidazolidinones, with reported intermediate yields of 90–97% for analogous thiazole-containing benzaldehydes undergoing the same transformation [1]. The para-substitution pattern of 4-(5-methylthiophen-2-yl)benzaldehyde is structurally mandated: the benzaldehyde core must present the aldehyde at the para-position relative to the thiophene to generate the correct geometry for the final benzimidazole-imidazolidinone pharmacophore. The meta-isomer 3-(5-methylthiophen-2-yl)benzaldehyde (CAS 1089333-67-4) would produce a geometrically distinct and pharmacophorically incompatible product.

Glutaminyl cyclase (QC) inhibition Alzheimer's disease Huntington's disease Benzimidazole pharmacophore

Kabachnik–Fields Reaction Compatibility: α-Aminophosphonate Synthesis with High Reported Yields for Benzaldehyde Derivatives

The Kabachnik–Fields three-component reaction of primary amines, benzaldehyde derivatives, and dialkyl phosphites constitutes a primary synthetic application of 4-(5-methylthiophen-2-yl)benzaldehyde for generating α-aminophosphonate products with potential as enzyme inhibitors, antibiotics, and antiviral or antitumor agents . Continuous flow microwave reactor studies report that α-aryl-α-aminophosphonates from benzaldehyde derivatives can be obtained in high yields of approximately 90% without requiring any catalyst, using simple alcohols as solvent [1]. While this 90% benchmark was established across a series of benzaldehyde derivatives rather than specifically for 4-(5-methylthiophen-2-yl)benzaldehyde, the compound's para-substitution and the electron-rich character of its 5-methylthiophene ring position it favorably within the substrate scope of this reaction. The thiophene-containing α-aminophosphonate products derived from this compound are of significant interest as bioisosteres of natural α-amino acids .

Kabachnik–Fields reaction α-Aminophosphonates Multicomponent reaction Continuous flow synthesis

Molecular Weight and Hydrogen Bond Acceptor Differentiation from the Acetyl Analog

4-(5-Methylthiophen-2-yl)benzaldehyde (MW 202.27 g/mol, C₁₂H₁₀OS, 1 H-bond acceptor) presents a meaningfully different physicochemical profile compared to its closest heteroatom-substituted analog 4-(5-acetylthiophen-2-yl)benzaldehyde (CAS 893735-36-9, MW 230.28 g/mol, C₁₃H₁₀O₂S, 3 H-bond acceptors) [1]. The 28 g/mol higher molecular weight and two additional hydrogen bond acceptor atoms of the acetyl analog place it in a different property space for fragment-based screening and lead optimization. In fragment-based drug design (FBDD), the 'rule of three' (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is commonly applied; while both compounds satisfy these criteria, the methyl analog's lower MW (202 vs. 230) and reduced H-bond acceptor count (1 vs. 3) may confer advantages for fragment growing strategies where maintaining low molecular complexity at the starting point is critical. Additionally, the acetyl analog contains a ketone carbonyl susceptible to different metabolic and chemical reactivity pathways than the methyl analog's simple thiophene substituent.

Fragment-based drug design Physicochemical properties Lead-likeness

Evidence-Backed Application Scenarios for 4-(5-Methylthiophen-2-yl)benzaldehyde Procurement


Glutaminyl Cyclase (QC) Inhibitor Development for Alzheimer's and Huntington's Disease

Procure 4-(5-Methylthiophen-2-yl)benzaldehyde as the aldehyde building block for constructing benzimidazole-imidazolidinone QC inhibitors following the synthetic route detailed in US Patent 10,584,120 [1]. The para-substitution pattern is structurally mandated for correct pharmacophoric geometry; meta- or ortho-isomers cannot substitute. Use the compound in Suzuki-Miyaura coupling with appropriate (4-formylphenyl)boronic acid partners, followed by Strecker-type aminoacetonitrile formation and hydrogenation to diamines. The patent reports intermediate yields of 90–97% for analogous transformations.

α-Aminophosphonate Library Synthesis via Continuous Flow Kabachnik–Fields Reaction

Utilize 4-(5-Methylthiophen-2-yl)benzaldehyde as the carbonyl component in catalyst-free, continuous flow microwave Kabachnik–Fields reactions with primary amines and dialkyl phosphites to generate thiophene-containing α-aminophosphonate libraries [1]. The electron-rich 5-methylthiophene substituent may influence diastereoselectivity and product distribution relative to simpler benzaldehyde substrates. Reported class-level yields of ~90% under optimized continuous flow conditions provide a productivity benchmark for library production [2].

ALDH3A1 Substrate Probe Development and Enzyme Activity Imaging

Leverage the established ALDH substrate competence of para-substituted benzaldehydes for designing ALDH3A1-selective fluorescent probes or activity-based assays [1][2]. The literature demonstrates that para-substituted benzaldehydes are excellent substrates for both recombinant human ALDH3A1 and salivary ALDH with nearly identical kinetic parameters [2]. The 5-methylthiophene moiety provides a conjugated aromatic system that may be elaborated into push-pull fluorophore architectures for imaging ALDH activity in cells, analogous to the thiophene-bridged aldehyde (TBA) probe strategy reported by Maity et al. (Chem. Sci., 2017).

Fragment Library Stocking for Medicinal Chemistry and FBDD Campaigns

Include 4-(5-Methylthiophen-2-yl)benzaldehyde in fragment-based drug discovery libraries where its favorable physicochemical profile (MW 202.27 g/mol, single H-bond acceptor, para-disposed aldehyde for reversible covalent or condensation chemistry) meets fragment-likeness criteria [1]. The compound offers a 12.2% lower molecular weight compared to the acetyl analog 4-(5-acetylthiophen-2-yl)benzaldehyde (MW 230.28 g/mol), making it the preferred choice when minimal molecular complexity is desired at the fragment starting point [2]. The aldehyde functional group enables diverse synthetic elaboration including reductive amination, Schiff base formation, and Knoevenagel condensation.

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